molecular formula C7H14Cl2N2S B6222703 4-tert-butyl-1,3-thiazol-5-amine dihydrochloride CAS No. 2758005-09-1

4-tert-butyl-1,3-thiazol-5-amine dihydrochloride

Cat. No. B6222703
CAS RN: 2758005-09-1
M. Wt: 229.2
InChI Key:
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Description

4-tert-Butyl-1,3-thiazol-5-amine dihydrochloride (4-TBTD) is a chemical compound that has been widely used in scientific research for over a decade. It is a versatile and powerful compound that has a wide range of applications in biochemistry and physiology. 4-TBTD is a derivative of thiazole, a heterocyclic aromatic organic compound, and it is a white crystalline solid with a melting point of 101-102 °C. 4-TBTD has been used in various scientific research applications, such as drug screening, protein-protein interactions, and enzyme inhibition.

Scientific Research Applications

4-tert-butyl-1,3-thiazol-5-amine dihydrochloride has been extensively used in scientific research due to its versatile and powerful nature. It has been used in a variety of research applications, such as drug screening, protein-protein interactions, and enzyme inhibition. 4-tert-butyl-1,3-thiazol-5-amine dihydrochloride has also been used to identify novel drug targets and to study the effects of drugs on specific cellular pathways.

Mechanism of Action

4-tert-butyl-1,3-thiazol-5-amine dihydrochloride is an inhibitor of enzymes that contain a cysteine residue. It binds to the cysteine residue of the enzyme, preventing it from performing its normal function. This inhibition of enzyme activity can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
4-tert-butyl-1,3-thiazol-5-amine dihydrochloride has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in glycolysis, the process by which glucose is broken down to produce energy. It has also been found to inhibit the activity of enzymes involved in fatty acid oxidation, resulting in decreased levels of fatty acids in the body. In addition, 4-tert-butyl-1,3-thiazol-5-amine dihydrochloride has been found to inhibit the activity of enzymes involved in the synthesis of cholesterol, resulting in lower levels of cholesterol in the body.

Advantages and Limitations for Lab Experiments

4-tert-butyl-1,3-thiazol-5-amine dihydrochloride has several advantages for use in laboratory experiments. It is a readily available compound, and it is relatively inexpensive. It is also a highly potent inhibitor of enzymes, making it ideal for use in drug screening and enzyme inhibition experiments. However, 4-tert-butyl-1,3-thiazol-5-amine dihydrochloride also has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it has a limited shelf life, and it is not very stable in the presence of light or heat.

Future Directions

4-tert-butyl-1,3-thiazol-5-amine dihydrochloride has a wide range of potential applications in scientific research. It could be used in drug screening experiments to identify novel drug targets and to study the effects of drugs on specific cellular pathways. It could also be used in enzyme inhibition experiments to study the effects of enzyme inhibition on biochemical and physiological processes. In addition, 4-tert-butyl-1,3-thiazol-5-amine dihydrochloride could be used in protein-protein interaction experiments to study the interactions between proteins and to identify novel drug targets. Finally, 4-tert-butyl-1,3-thiazol-5-amine dihydrochloride could be used to study the effects of environmental toxins on biochemical and physiological processes.

Synthesis Methods

4-tert-butyl-1,3-thiazol-5-amine dihydrochloride can be synthesized in two different ways. The first method involves the reaction of 4-tert-butyl-1,3-thiazole with hydrochloric acid. This reaction results in the formation of 4-tert-butyl-1,3-thiazol-5-amine dihydrochloride and water. The second method involves the reaction of 4-tert-butyl-1,3-thiazole with sodium hydroxide and hydrochloric acid. This reaction results in the formation of 4-tert-butyl-1,3-thiazol-5-amine dihydrochloride and sodium chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-tert-butyl-1,3-thiazol-5-amine dihydrochloride can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "2-methylpropan-2-ol", "thiourea", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "sulfuric acid", "tert-butylamine" ], "Reaction": [ "Step 1: Thiourea is reacted with 2-methylpropan-2-ol in the presence of sodium hydroxide to form 4-tert-butyl-1,3-thiazole.", "Step 2: 4-tert-butyl-1,3-thiazole is then reacted with sodium nitrite and hydrochloric acid to form the diazonium salt.", "Step 3: The diazonium salt is then reacted with sulfuric acid to form the corresponding sulfonic acid.", "Step 4: Finally, the sulfonic acid is reacted with tert-butylamine and hydrochloric acid to form 4-tert-butyl-1,3-thiazol-5-amine dihydrochloride." ] }

CAS RN

2758005-09-1

Product Name

4-tert-butyl-1,3-thiazol-5-amine dihydrochloride

Molecular Formula

C7H14Cl2N2S

Molecular Weight

229.2

Purity

95

Origin of Product

United States

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